Laquinimod is a synthetic quinoline-3-carboxamide compound classified as an immunomodulator. [] It has gained significant attention in scientific research for its potential therapeutic effects in various autoimmune and neurodegenerative diseases. [, , , , , , , , , , , , , , , , , , ] Its primary role in research is centered around its ability to modulate immune responses, particularly within the central nervous system (CNS). [, , , , , , , , , , , , , , , , ] Laquinimod has been extensively studied in preclinical models of multiple sclerosis (MS) and has demonstrated beneficial effects on disease severity, inflammation, and demyelination. [, , , , , , , , , , ] Research has also explored its potential applications in other conditions, including Huntington's disease, Crohn's disease, lupus nephritis, and neuromyelitis optica. [, , , , , , ]
Laquinimod has a complex molecular structure characterized by the following chemical formula: CHNO. Its molecular weight is approximately 242.28 g/mol. The structure can be represented as follows:
The three-dimensional conformation of laquinimod allows it to interact effectively with biological targets, enhancing its therapeutic potential against autoimmune conditions .
Laquinimod participates in several chemical reactions that are critical for its synthesis and potential modifications:
These reactions are carefully monitored to optimize yield and minimize by-products, ensuring the efficiency of laquinimod production .
Laquinimod exerts its therapeutic effects primarily through immunomodulation. The proposed mechanisms include:
Clinical studies have shown that laquinimod can significantly reduce MRI lesions in patients with multiple sclerosis, indicating its effectiveness in managing disease activity .
Laquinimod possesses several important physical and chemical properties:
These properties are crucial for formulating laquinimod for clinical use, ensuring that it remains effective throughout its shelf life .
Laquinimod's primary application lies in the treatment of autoimmune diseases, particularly multiple sclerosis. Its immunomodulatory effects make it a candidate for:
The compound's unique properties continue to be a subject of interest within pharmacological research, aiming to expand its therapeutic applications beyond multiple sclerosis .
Laquinimod emerged as a successor to linomide (roquinimex), an immunomodulatory compound whose development was halted due to severe cardiovascular toxicity in multiple sclerosis (MS) clinical trials. Designed through systematic structure-activity relationship optimization, laquinimod (IUPAC name: 5-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide) retains the core quinoline-3-carboxamide scaffold but exhibits superior efficacy and safety. Key structural modifications include halogenation at the C5 position and N-ethylation, which enhance bioavailability while reducing pro-inflammatory risks associated with its predecessor. These refinements yielded a compound with a 20-fold increase in potency in experimental autoimmune encephalomyelitis (EAE) models compared to linomide, enabling lower therapeutic dosing [1] [10].
Laquinimod is classified as an oral immunomodulator with pleiotropic mechanisms extending beyond classical immunosuppression. Its chemical structure (C₁₉H₁₇ClN₂O₃; molecular weight 356.803 g/mol) confers high plasma protein binding (98%) and favorable pharmacokinetics, including rapid absorption (Tₘₐₓ ≈ 1 hour post-administration) and moderate blood-brain barrier penetration (8-13% in inflamed CNS). As a small molecule, it diffuses passively across biological membranes without requiring active transport. Metabolism occurs primarily via cytochrome P450 (CYP3A4) in hepatic microsomes, generating inactive metabolites [4] [8] [10].
Key Physicochemical Properties:
Laquinimod’s primary investigational indications are relapsing-remitting multiple sclerosis (RRMS) and Huntington’s disease, with emerging interest in primary progressive MS (PPMS), Crohn’s disease, and systemic lupus erythematosus. Its therapeutic relevance stems from targeting two pathological domains:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7